N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining furan heterocycles, a hydroxyethyl linker, and a methylsulfonyl-piperidine carboxamide core.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-10-24-11-14)15-3-2-9-25-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPZQBWOWBJLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methylsulfonyl group and multiple furan rings, which are known for their diverse biological activities. The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H16N2O6S |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 2097926-79-7 |
Anti-inflammatory Effects
Furan derivatives have been extensively studied for their anti-inflammatory properties. Compounds similar to this compound have been reported to act as selective COX-2 inhibitors, which are crucial in managing inflammation . The anti-inflammatory activity of structurally related compounds has been demonstrated in various animal models, showing significant reductions in inflammatory markers.
Anticancer Potential
The anticancer properties of furan-containing compounds are also noteworthy. Research has revealed that modifications to the furan structure can enhance binding affinities to cancer-related proteins such as Bcl-2 and Bcl-xL, which play pivotal roles in cell survival and apoptosis . Although direct studies on the compound are scarce, its structural characteristics imply that it may exhibit similar anticancer activities.
Case Studies
- Antimicrobial Study : A study involving a series of furan derivatives demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria. The findings suggest that the incorporation of furan rings enhances the bioactivity of the compounds .
- Anti-inflammatory Research : In vivo studies using carrageenan-induced inflammation models showed that certain furan derivatives effectively reduced swelling and pain, indicating their potential as anti-inflammatory agents .
- Cancer Inhibition : A study focused on the structure-activity relationship of furan derivatives indicated that modifications could lead to potent inhibitors of cancer cell growth, with some compounds exhibiting IC50 values in the nanomolar range against sensitive cancer cell lines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, allowing chemists to develop more complex molecular structures. Its unique furan and piperidine components facilitate the formation of diverse derivatives through various chemical reactions, including oxidation and substitution reactions.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, including:
- Formation of Furan Rings: Cyclization of 1,4-dicarbonyl compounds.
- Introduction of Hydroxyethyl Group: Grignard reaction with ethylene oxide.
- Piperidine Derivative Formation: Coupling reactions using reagents like EDCI and HOBt.
Biological Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial and antifungal activities. For instance, derivatives containing furan rings have been shown to possess significant activity against various pathogens, including bacteria and fungi .
Cancer Therapy
Studies suggest that piperidine derivatives may have anticancer properties. For example, a related compound demonstrated cytotoxicity in hypopharyngeal tumor cell lines, indicating potential as an anticancer agent . The structure–activity relationship (SAR) studies reveal that modifications in the piperidine ring can enhance biological activity against cancer cells.
Medicinal Chemistry
Therapeutic Potential
The compound is being explored for its therapeutic effects, particularly in treating inflammation and cancer. Its ability to interact with biological targets makes it a candidate for drug development aimed at diseases like Alzheimer's and other neurodegenerative disorders .
Inhibitory Effects on PD-1/PD-L1 Interaction
Recent studies have identified small molecule inhibitors targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Compounds similar to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide are being screened for their efficacy in this area .
Industrial Applications
Material Science
In industrial contexts, this compound can be utilized as a precursor in the synthesis of pharmaceuticals and new materials. Its unique chemical properties allow for the development of novel compounds with enhanced performance characteristics in various applications.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study evaluated several benzofuran derivatives for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus, highlighting the importance of structural modifications in enhancing bioactivity .
Case Study 2: Cancer Cell Cytotoxicity
Research involving piperidine derivatives demonstrated improved cytotoxicity in cancer cell lines compared to standard treatments. The study emphasized the role of structural complexity in enhancing interaction with cellular targets, suggesting that this compound could be further explored for its anticancer potential .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared motifs: furan derivatives , piperidine sulfonamides , and hydroxyethyl linkers . Below is a detailed comparison with key compounds from the provided evidence:
N-{(2S)-1-[(2-Furylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide (CAS: 1014083-96-5)
- Structural Differences :
- Furan Substitution : Contains a single furan-2-ylmethyl group vs. the dual furan-2-yl and furan-3-yl groups in the target compound.
- Linker Region : Features a 3-methyl-1-oxobutan-2-yl backbone instead of a hydroxyethyl group.
- Sulfonamide Group : Utilizes a 4-methoxyphenylsulfonyl moiety compared to the methylsulfonyl group in the target molecule.
- Functional Implications :
- The methoxyphenyl group in CAS 1014083-96-5 may enhance lipophilicity and metabolic stability but reduce aqueous solubility compared to the target compound’s methylsulfonyl group .
- The absence of a hydroxyl group in the linker region likely diminishes hydrogen-bonding interactions with polar targets.
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Structural Differences: Core Structure: Based on a 1,4-dihydropyridine scaffold vs. the piperidine carboxamide in the target compound. Substituents: Includes a thiomethyl ketone side chain and cyano group, absent in the target molecule.
- Functional Implications: Dihydropyridines (e.g., AZ331) are known for calcium channel modulation, suggesting divergent therapeutic applications compared to the sulfonamide-piperidine core of the target compound . The thiomethyl ketone in AZ331 may confer redox-sensitive properties, unlike the stable sulfonamide group in the target molecule.
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257)
- Structural Differences: Halogenation: Incorporates a 4-bromophenyl group, which may enhance electrophilic reactivity compared to the target compound’s non-halogenated furans. Linker Chemistry: Uses a 2-oxoethylthio bridge instead of a hydroxyethyl linker.
- Functional Implications :
- The bromine atom in AZ257 could improve binding to hydrophobic pockets in enzymes, whereas the target compound’s hydroxyl group may favor polar interactions .
- The thioether linkage in AZ257 may confer susceptibility to oxidative degradation, unlike the stable carboxamide bond in the target molecule.
Comparative Data Table
| Property | Target Compound | CAS 1014083-96-5 | AZ331 | AZ257 |
|---|---|---|---|---|
| Core Structure | Piperidine-4-carboxamide | Piperidine-4-carboxamide | 1,4-Dihydropyridine | 1,4-Dihydropyridine |
| Furan Substitution | 2-furyl, 3-furyl | 2-furylmethyl | 2-furyl | 2-furyl |
| Key Functional Group | Hydroxyethyl, methylsulfonyl | Methoxyphenylsulfonyl | Thiomethyl ketone, cyano | Bromophenyl, thiomethyl ketone |
| Hydrogen-Bonding Capacity | High (hydroxyl group) | Moderate (amide, sulfonamide) | Low (thioether, cyano) | Low (thioether, bromophenyl) |
| Predicted Solubility | Moderate (polar groups) | Low (lipophilic methoxyphenyl) | Very low (aromatic, cyano) | Very low (bromophenyl) |
Research Findings and Implications
- Target Compound Advantages :
- Dual furan substitution and hydroxyl group may enable multi-target engagement , particularly in enzymes requiring aromatic stacking (e.g., kinases) or polar interactions (e.g., proteases) .
- Methylsulfonyl group offers metabolic stability over methoxyphenylsulfonyl analogs, which are prone to demethylation .
- Limitations vs. Analogs :
- Lower lipophilicity than AZ257 may reduce blood-brain barrier penetration, limiting central nervous system applications.
- Absence of redox-sensitive groups (e.g., thioethers in AZ331/AZ257) may limit stimuli-responsive drug release mechanisms.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Conditions |
|---|---|---|---|
| Microwave-assisted | 75–85 | 30–60 min | 60–80°C, solvent: DMF |
| Conventional heating | 60–70 | 6–12 hr | Reflux in ethanol |
Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
- ¹H NMR : Peaks at δ 7.4–7.6 ppm confirm furan protons; δ 3.2–3.5 ppm indicates the piperidine methylsulfonyl group .
- HRMS : Exact mass of 383.4 g/mol validates molecular formula .
Ambiguities in stereochemistry (e.g., hydroxyethyl configuration) require X-ray crystallography or NOESY experiments .
Basic: What reactivity patterns are expected due to its functional groups?
Methodological Answer:
- Amide group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions). Stability tests in pH 2–12 buffers are recommended .
- Furan rings : Prone to electrophilic substitution (e.g., nitration) but sensitive to oxidation. Use inert atmospheres during reactions .
Advanced: How can researchers optimize synthesis using computational or statistical design of experiments (DoE)?
Methodological Answer:
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using Gaussian or ORCA) to identify energy-efficient routes .
- DoE : Apply factorial designs (e.g., 2³ factorial matrix) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) reduced reaction steps by 30% in similar piperidine derivatives .
Advanced: How should contradictory spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
- Cross-validation : Use orthogonal techniques (e.g., IR for carbonyl confirmation, HRMS for molecular ion validation) .
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature NMR .
Advanced: What methodologies identify its pharmacological targets and mechanisms?
Methodological Answer:
- Receptor binding assays : Screen against GPCR or kinase panels using radioligand displacement (e.g., ³H-labeled competitors) .
- Cellular assays : Measure IC₅₀ values in cytotoxicity or enzyme inhibition models (e.g., COX-2 or CYP450) .
Q. Table 2: Example Pharmacological Assay Parameters
| Assay Type | Target | Readout | Reference Compound |
|---|---|---|---|
| Kinase inhibition | EGFR | Luminescence (IC₅₀) | Gefitinib |
| Cytotoxicity | HeLa cells | MTT assay (EC₅₀) | Doxorubicin |
Advanced: How can computational modeling predict its metabolic stability or toxicity?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Molecular docking : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .
Advanced: What experimental strategies assess its stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) for 7–14 days. Monitor degradation via HPLC .
- DSC/TGA : Determine thermal stability (decomposition >200°C suggests suitability for oral formulations) .
Advanced: How can heterogeneous catalysis improve its synthesis scalability?
Methodological Answer:
- Solid-supported reagents : Use polymer-bound carbodiimides to simplify purification .
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing byproducts in amidation steps .
Advanced: What scaling challenges arise in transitioning from lab to pilot-scale synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with ethanol for safer large-scale use .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
